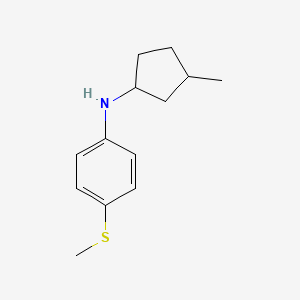

N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline

Description

N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline is a substituted aniline derivative featuring a 3-methylcyclopentyl group attached to the nitrogen atom and a methylsulfanyl (SCH₃) substituent at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the cyclopentyl group and electronic modulation via the sulfur-containing substituent. For instance, sulfonylation of aniline using reagents like 4-toluenesulfonyl chloride in benzene under reflux conditions is a common strategy .

The methylsulfanyl group is notable for its electron-donating character via resonance, which may influence reactivity in electrophilic aromatic substitution or coordination chemistry.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(3-methylcyclopentyl)-4-methylsulfanylaniline |

InChI |

InChI=1S/C13H19NS/c1-10-3-4-12(9-10)14-11-5-7-13(15-2)8-6-11/h5-8,10,12,14H,3-4,9H2,1-2H3 |

InChI Key |

SULPYVWNUJFNHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NC2=CC=C(C=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline typically involves the reaction of 3-methylcyclopentylamine with 4-chloromethylsulfanylbenzene under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the aniline ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline, a comparative analysis with structurally related compounds is presented below:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility: The methylsulfanyl group in this compound donates electron density to the aromatic ring, contrasting with the electron-withdrawing trifluoromethylsulfanyl group in 4-Methoxy-N-(4-(trifluoromethyl)sulfanyl)benzylaniline. This difference significantly impacts electrophilic substitution rates and solubility profiles .

Hydrogen Bonding and Crystallization :

- Unlike compounds with polar groups (e.g., methoxy or tetrahydropyranyl), the methylsulfanyl and cyclopentyl substituents in the target compound limit hydrogen-bonding capacity, favoring van der Waals interactions in crystal packing. This contrasts with the hydrogen-bond-rich frameworks observed in sulfonamide derivatives .

Biological and Industrial Applications: The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyltetrazolyl)benzamide () demonstrates herbicidal activity, suggesting that methylsulfanyl-aniline derivatives may serve as agrochemical precursors .

Spectroscopic Characterization: ¹H NMR shifts for the methylsulfanyl group (δ ~2.4–2.6 ppm) are distinct from methoxy (δ ~3.7 ppm) or trifluoromethylsulfanyl (δ absent due to symmetry) groups. For example, N-((3,4-dihydronaphthalen-2-yl)methyl)-4-(dimethylamino)benzylaniline () shows aromatic proton shifts at δ 6.5–7.1 ppm, comparable to the target compound .

Biological Activity

N-(3-Methylcyclopentyl)-4-(methylsulfanyl)aniline is an organic compound that has garnered attention in various fields, particularly in pharmacology and agrochemistry, due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C12H17N1S1 |

| Molecular Weight | 233.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CCC(C1)NC2=CC=C(C=C2)S(=O)(=O)C |

This compound features a methylsulfanyl group attached to an aniline structure, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the sulfur moiety enhances its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This can lead to the formation of covalent bonds with target biomolecules, altering their function and activity.

Key Mechanisms:

- Inhibition of Protein Kinases : Preliminary studies suggest that compounds with similar structures can inhibit protein kinases involved in various signaling pathways, potentially making them useful in treating kinase-mediated diseases .

- Agrochemical Activity : The compound may exhibit insecticidal or fungicidal properties due to its structural similarity to other known agrochemicals.

In Vitro Studies

Research indicates that this compound shows significant biological activity in vitro, particularly against certain cancer cell lines. For instance, studies have demonstrated its potential as a cytotoxic agent, inhibiting cell proliferation through apoptosis induction.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines, showing promising results:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

Compounds structurally related to this compound have been analyzed for their biological activities. The following table summarizes key comparisons:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline | Moderate cytotoxicity | Similar structure but different methyl placement |

| N-(4-Methylcyclohexyl)-3-(methylsulfanyl)aniline | Lower insecticidal activity | Cyclohexane ring affects reactivity |

| 4-Methyl-N-(4-methylcyclohexyl)aniline | Reduced biological activity | Lacks sulfur functionality |

The variations in biological activity highlight the importance of structural features in determining the efficacy and application of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.